molecular formula C10H8OS B3045512 2-(Thiophen-3-YL)phenol CAS No. 108932-41-8

2-(Thiophen-3-YL)phenol

Cat. No.: B3045512
CAS No.: 108932-41-8
M. Wt: 176.24 g/mol
InChI Key: VCRSXSFOKOVCRV-UHFFFAOYSA-N
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Description

2-(Thiophen-3-YL)phenol is an organic compound that features a thiophene ring attached to a phenol group Thiophene is a five-membered heterocyclic compound containing sulfur, which is known for its aromatic properties and stability

Mechanism of Action

Target of Action

It’s known that thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a significant role in the advancement of organic semiconductors .

Mode of Action

For instance, they are used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of organoboron reagents with other organic compounds under mild and functional group tolerant conditions .

Biochemical Pathways

Phenolic compounds, which include phenol derivatives, are biosynthesized by the shikimic acid pathway in plants . Phenylalanine ammonia lyase is a key enzyme for the phenylpropanoid biosynthetic pathway, connecting primary metabolism to secondary metabolism .

Pharmacokinetics

It’s known that boronic esters, which include phenylboronic pinacol esters, are only marginally stable in water . Hydrolysis of some phenylboronic pinacol esters has been described, and the rate of this reaction is considerably accelerated at physiological pH . This could impact the bioavailability of 2-(3-Thienyl)phenol.

Result of Action

Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Action Environment

The action of 2-(3-Thienyl)phenol can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which thiophene derivatives are used, is influenced by the nature of the organoboron reagent and the reaction conditions . Additionally, the stability of boronic esters, including phenylboronic pinacol esters, can be affected by the presence of water .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-(3-Thienyl)phenol are not fully explored yet. It is known that thiophene derivatives have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules . Therefore, it is plausible that 2-(3-Thienyl)phenol may interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions.

Cellular Effects

The specific cellular effects of 2-(3-Thienyl)phenol are not well-documented. Given the known biological activities of thiophene derivatives, it can be inferred that 2-(3-Thienyl)phenol might influence cell function. It could potentially impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Phenolic compounds are mainly biosynthesized by the shikimic acid pathway in advanced plants

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Thiophen-3-YL)phenol can be synthesized through several methods. One common approach involves the reaction of 3-bromothiophene with 2-hydroxyphenylboronic acid in the presence of a palladium catalyst. This method utilizes a Suzuki coupling reaction, which is known for forming carbon-carbon bonds between aryl halides and boronic acids .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Suzuki coupling reactions. The reaction conditions are optimized to ensure high yield and purity, often using automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-3-YL)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include halogenated thiophenes, nitrothiophenes, and quinones, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(Thiophen-3-YL)phenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of the phenol group and thiophene ring provides a versatile scaffold for developing new compounds with diverse biological and industrial applications .

Properties

IUPAC Name

2-thiophen-3-ylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8OS/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-7,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCRSXSFOKOVCRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00399663
Record name 2-(3-thienyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108932-41-8
Record name 2-(3-thienyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(thiophen-3-yl)phenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

An intimate mixture of 2-(thien-3-yl)anisole (1.2 g, 4 mmol) and 6.0 g (50 mmol) of pyridinium hydrochloride is heated for 20 minutes to 200° C. (1000 W MW, microwave). The mixture is allowed to cool to room temperature then is extracted with ethyl acetate and dichloromethane. The organic extracts are washed with water, dried over sodium sulfate and evaporated. The residue is purified via flash column on silica (eluent: 100% hexane>hexane/ethyl acetate 9:1 gradient) to give 700 mg of 2-(thien-3-yl)phenol (97%). M+=176.
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
pyridinium hydrochloride
Quantity
6 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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